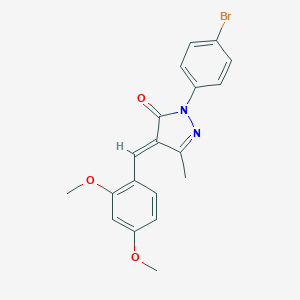![molecular formula C30H23N5O4S B391526 ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B391526.png)
ethyl 3'-(4-nitrophenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate typically involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . This intermediate is then treated with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . Reaction conditions often involve the use of solvents like ethanol and the application of heat to drive the reactions to completion.
Major Products
The major products formed from these reactions include various thiadiazole derivatives, which are characterized by their antimicrobial properties .
Scientific Research Applications
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in developing new pharmaceuticals with antimicrobial activity.
Mechanism of Action
The mechanism of action of Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate involves its interaction with microbial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death . The nitrophenyl group plays a crucial role in this mechanism by facilitating the compound’s binding to the cell membrane.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar antimicrobial properties.
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain the thiazole nucleus and are used in medicinal chemistry.
Uniqueness
Ethyl 2,4-diphenyl-4’-(4-nitrophenyl)-1,2,4’,5’-tetrahydrospiro[phthalazine-1,5’-[1,3,4]thiadiazole]-2’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H23N5O4S |
|---|---|
Molecular Weight |
549.6g/mol |
IUPAC Name |
ethyl 4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C30H23N5O4S/c1-2-39-29(36)28-32-34(23-17-19-24(20-18-23)35(37)38)30(40-28)26-16-10-9-15-25(26)27(21-11-5-3-6-12-21)31-33(30)22-13-7-4-8-14-22/h3-20H,2H2,1H3 |
InChI Key |
FBCJMHLREVBCDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chloro-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B391444.png)

![Ethyl 4-bromo-2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391456.png)
![4-(2-Chlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B391457.png)
![4-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391458.png)


![2-(2-Naphthalen-1-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B391461.png)
![Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391462.png)
![2,6-bis(4-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B391463.png)



![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B391468.png)
